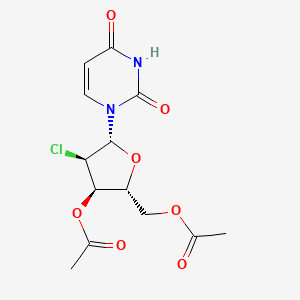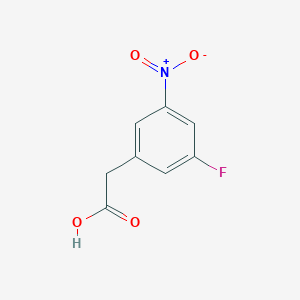
(3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a cyclopentyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
The synthesis of (3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with an amino acid as the starting material.
Esterification: The amino acid is esterified with Fmoc chloride to form Fmoc-amino acid ester.
Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
(3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc group, using reagents like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.
Biological Studies: The compound is used in studies involving protein interactions and enzyme mechanisms.
Medicinal Chemistry: It is utilized in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Mechanism of Action
The mechanism of action of (3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The compound is eventually removed under specific conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
(3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid can be compared with other Fmoc-protected amino acids, such as:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid .
These compounds share the Fmoc protecting group but differ in their side chains, which can influence their reactivity and applications.
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(3S)-3-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-21(15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
InChI Key |
UUHBRVGMVCJAAL-NRFANRHFSA-N |
Isomeric SMILES |
C1CCC(C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1511147.png)
![(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B1511148.png)
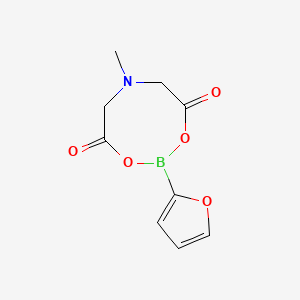
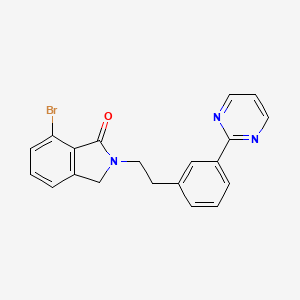
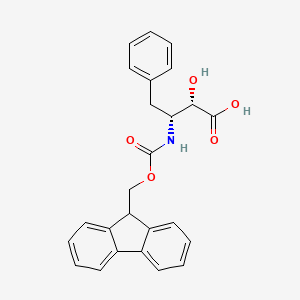
![[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride](/img/structure/B1511154.png)
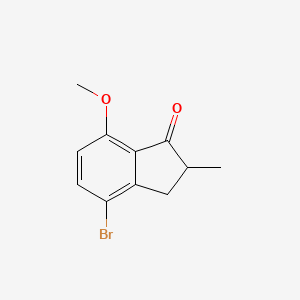
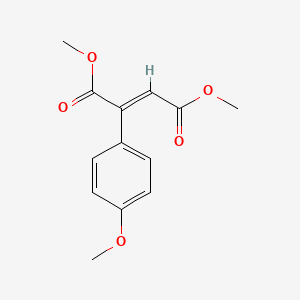

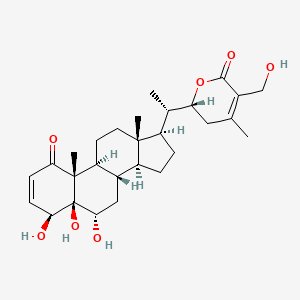
![5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1511182.png)
